4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
1935943-85-3 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-methyl-4-methylsulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c1-8-4-5(13(2,11)12)3-6(8)7(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MIZPDNOBWPLZJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material.
Methanesulfonylation: The pyrrole ring is then subjected to methanesulfonylation, a process where a methanesulfonyl group is introduced to the pyrrole ring.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial needs can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups introduced at the pyrrole ring.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a vital building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.
Pharmaceutical Development
- It is widely used in medicinal chemistry for the development of new pharmaceuticals. The methanesulfonyl group enhances the compound's electrophilic properties, making it suitable for interactions with biological targets .
Industrial Applications
- In industrial settings, this compound is utilized in the production of specialty chemicals tailored for specific applications. Its synthesis can be optimized for large-scale production, ensuring high yield and purity.
Biological Applications
Biological Probes and Inhibitors
- The compound has been investigated as a probe or inhibitor in biological studies. It plays a role in understanding various biological processes by modulating enzyme activity and receptor interactions.
Antimicrobial Properties
- Preliminary studies indicate that 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid exhibits antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
Anticancer Activity
- Research has shown that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
Case Study 1: Enzyme Inhibition
A study focused on enzyme inhibition demonstrated that this compound effectively inhibited several enzymes involved in metabolic processes at micromolar concentrations. This highlights its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Anticancer Screening
Another study evaluated the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent growth inhibition, suggesting further development could lead to novel therapeutic agents for cancer treatment .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates the creation of new compounds |
| Pharmaceutical Development | Intermediate in drug synthesis | Potential new drugs targeting various diseases |
| Industrial Chemicals | Production of specialty chemicals | Tailored solutions for industrial needs |
| Biological Studies | Probes and inhibitors | Insights into biological processes |
| Antimicrobial Research | Potential new antibiotics | Addressing antibiotic resistance |
| Cancer Research | Induction of apoptosis in cancer cells | Development of anticancer therapies |
Mechanism of Action
The mechanism by which 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Acidity: The carboxylic acid at position 2 is influenced by the substituent at position 4. Methanesulfonyl’s strong EWG effect withdraws electron density, increasing the acidity of the carboxylic acid (estimated pKa ~1–2) compared to methyl (pKa ~4–5) or amino groups .
- Solubility : Methanesulfonyl’s polarity enhances solubility in polar solvents (e.g., water, DMSO) relative to methyl or aryl-substituted analogs. For example, 4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 1531547-47-3) exhibits low aqueous solubility due to its hydrophobic benzoyl group .
- Stability: Sulfonyl groups generally improve thermal and oxidative stability. In contrast, amino-substituted derivatives (e.g., methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride) may require stabilization via salt formation .
Biological Activity
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C7H9NO4S
- Molecular Weight: 203.22 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. For instance, it was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it inhibited cell proliferation with an IC50 value below 20 µM, suggesting potent cytotoxic effects.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <20 | Induction of apoptosis |
| A549 | <20 | Cell cycle arrest |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation: It shows potential in modulating neurotransmitter receptors, particularly those involved in pain and mood regulation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against a panel of bacteria. Results showed a significant reduction in bacterial load, indicating its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on MCF-7 and A549 cells, where the compound was administered at varying concentrations. The findings revealed a dose-dependent response, with higher concentrations leading to increased apoptosis markers.
Research Applications
This compound is being explored for various applications:
- Drug Development: Its unique properties make it a candidate for developing new antimicrobial and anticancer drugs.
- Biochemical Research: The compound serves as a tool for studying enzyme interactions and receptor modulation.
Q & A
Q. What are the established synthetic routes for 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves introducing the methanesulfonyl group to a pyrrole precursor. For example, sulfonation of 1-methylpyrrole derivatives using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C can achieve substitution at the 4-position . Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-sulfonation. Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using aqueous NaOH or LiOH yields the carboxylic acid . Purity is often verified via HPLC (>95%) and LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrole ring protons (δ 6.5–7.5 ppm), methylsulfonyl group (singlet at δ ~3.2 ppm for CH3SO2), and carboxylic acid proton (broad ~12 ppm in DMSO-d6) .
- LC-MS/HRMS : Used to confirm molecular weight (e.g., [M+H]+ at m/z 233.05) and fragmentation patterns .
- IR Spectroscopy : Strong absorption bands for sulfonyl (1150–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for structurally analogous pyrrole-2-carboxylic acids?
- Methodological Answer : Analogous compounds (e.g., trifluoromethyl or phenyl-substituted pyrroles) show enzyme inhibitory activity (e.g., COX-2, kinases) and antimicrobial properties . For example, 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid exhibited IC50 values <1 µM in kinase inhibition assays . Bioactivity screening for the target compound should include in vitro assays (e.g., MIC for antimicrobial studies, cell viability assays for anticancer potential) .
Advanced Research Questions
Q. How can reaction selectivity for 4-position sulfonation be improved to avoid byproducts?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., esters) on the pyrrole ring to guide sulfonation to the 4-position. For example, methyl esters at C2 can enhance regioselectivity via coordination with Lewis acids like BF3·Et2O .
- Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., NH with Boc groups) during sulfonation .
- Computational Modeling : DFT calculations predict electron density distribution to identify optimal reaction pathways .
Q. How to resolve contradictions in reported biological activity data for pyrrole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., sulfonyl vs. trifluoromethyl groups) on target binding using analogs like 1-methyl-5-(4-trifluoromethylphenyl)pyrrole-2-carboxylic acid .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) across studies .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259387) to identify trends .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, PDB ID 5KIR). The sulfonyl group may enhance hydrogen bonding with active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.5), solubility (LogS ~-3.1), and CYP450 inhibition risk .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C suggests room-temperature stability .
- pH Stability Studies : Monitor hydrolysis of the carboxylic acid group via HPLC in buffers (pH 2–9). Acidic conditions (pH <3) may protonate the sulfonyl group, reducing solubility .
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy tracks photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
